molecular formula C12H9ClFNO B1360004 4-(4-Chlorophenoxy)-3-fluoroaniline CAS No. 946664-06-8

4-(4-Chlorophenoxy)-3-fluoroaniline

Cat. No.: B1360004
CAS No.: 946664-06-8
M. Wt: 237.66 g/mol
InChI Key: QUDNGESABWWZII-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-3-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group and a fluoro group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-3-fluoroaniline typically involves the reaction of 4-chlorophenol with 3-fluoroaniline under specific conditions. One common method involves heating a mixture of 4-chlorophenol and potassium hydroxide at 70-80°C until the phenol is completely dissolved. Fine copper and 3,4-dichloronitrobenzene are then added, and the mixture is stirred at 110-120°C for 2.5 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-3-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluoro and chloro groups.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Products include various substituted anilines.

    Oxidation: Products include quinones.

    Reduction: Products include primary amines.

Scientific Research Applications

4-(4-Chlorophenoxy)-3-fluoroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-3-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-3-fluoroaniline is unique due to the presence of both chlorophenoxy and fluoro groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-(4-chlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDNGESABWWZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649872
Record name 4-(4-Chlorophenoxy)-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946664-06-8
Record name 4-(4-Chlorophenoxy)-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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